molecular formula C11H11NO2 B11906447 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid CAS No. 92287-94-0

5-Amino-1,4-dihydronaphthalene-1-carboxylic acid

Cat. No.: B11906447
CAS No.: 92287-94-0
M. Wt: 189.21 g/mol
InChI Key: XTPSQNJAJSEFQR-UHFFFAOYSA-N
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Description

5-Amino-1,4-dihydronaphthalene-1-carboxylic acid: is an organic compound with the molecular formula C11H11NO2 It features a naphthalene ring system with an amino group at the 5-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid typically involves the functionalization of a naphthalene derivative. One common method is the palladium-catalyzed dearomative difunctionalization of naphthalenes. This process involves a tandem Heck/Suzuki coupling reaction, which introduces functional groups at specific positions on the naphthalene ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s structural features make it a candidate for drug development and biological studies. It can be used to design molecules that interact with specific biological targets, potentially leading to new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the carboxylic acid group can engage in acid-base interactions and esterification reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.

Comparison with Similar Compounds

    1,4-Dihydronaphthalene: Lacks the amino and carboxylic acid groups, making it less reactive.

    5-Amino-1,4-dihydronaphthalene: Similar structure but without the carboxylic acid group.

    1,4-Dihydronaphthalene-1-carboxylic acid: Similar structure but without the amino group.

Uniqueness: 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar counterparts.

Properties

CAS No.

92287-94-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-amino-1,4-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H11NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-3,5-6,9H,4,12H2,(H,13,14)

InChI Key

XTPSQNJAJSEFQR-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C2=C1C(=CC=C2)N)C(=O)O

Origin of Product

United States

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